3-Propan-2-ylglutamic acid
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Overview
Description
3-Propan-2-ylglutamic acid is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a propan-2-yl group attached to the glutamic acid backbone, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propan-2-ylglutamic acid typically involves the alkylation of glutamic acid. One common method is the reaction of glutamic acid with isopropyl halides under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through hydrolysis and purification steps.
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation techniques. Specific strains of bacteria, such as Bacillus subtilis, are engineered to produce the compound through metabolic pathways. The fermentation process is optimized to maximize yield and purity, followed by extraction and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Propan-2-ylglutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The propan-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often employ reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Propan-2-ylglutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a model for studying amino acid metabolism and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent for neurological disorders due to its structural similarity to neurotransmitters.
Industry: It is utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 3-Propan-2-ylglutamic acid involves its interaction with specific molecular targets, such as glutamate receptors. These receptors are involved in neurotransmission and play a role in various neurological processes. The compound can modulate receptor activity, influencing synaptic transmission and neuronal communication.
Comparison with Similar Compounds
Similar Compounds
Glutamic Acid: The parent compound, widely known for its role in protein synthesis and neurotransmission.
γ-Aminobutyric Acid (GABA): A neurotransmitter derived from glutamic acid, involved in inhibitory signaling in the nervous system.
N-Methyl-D-Aspartate (NMDA): Another derivative of glutamic acid, known for its role in excitatory neurotransmission.
Uniqueness
3-Propan-2-ylglutamic acid is unique due to the presence of the propan-2-yl group, which imparts distinct chemical and biological properties. This modification can enhance its stability, alter its reactivity, and potentially improve its therapeutic efficacy compared to other similar compounds.
Properties
CAS No. |
2446-00-6 |
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Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-amino-3-propan-2-ylpentanedioic acid |
InChI |
InChI=1S/C8H15NO4/c1-4(2)5(3-6(10)11)7(9)8(12)13/h4-5,7H,3,9H2,1-2H3,(H,10,11)(H,12,13) |
InChI Key |
MOPYLICRFHPQOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
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